molecular formula C17H24N6O4 B12525454 N-Hexyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide CAS No. 653572-02-2

N-Hexyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide

Cat. No.: B12525454
CAS No.: 653572-02-2
M. Wt: 376.4 g/mol
InChI Key: PQIWTXFABNFTPU-UHFFFAOYSA-N
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Description

N-Hexyl-4-(7-nitro-2,1,3-benzoxadiazol-4-yl)piperazine-1-carboxamide (CAS: 653572-02-2) is a fluorescent compound with a molecular formula of C₁₇H₂₄N₆O₄ and a molar mass of 376.41 g/mol . Its structure consists of a piperazine ring substituted with a 7-nitrobenzoxadiazole (NBD) fluorophore and a hexyl carboxamide group. This compound is primarily utilized in biochemical studies for tracking molecular interactions or cellular processes, leveraging its fluorescence properties.

Properties

CAS No.

653572-02-2

Molecular Formula

C17H24N6O4

Molecular Weight

376.4 g/mol

IUPAC Name

N-hexyl-4-(4-nitro-2,1,3-benzoxadiazol-7-yl)piperazine-1-carboxamide

InChI

InChI=1S/C17H24N6O4/c1-2-3-4-5-8-18-17(24)22-11-9-21(10-12-22)13-6-7-14(23(25)26)16-15(13)19-27-20-16/h6-7H,2-5,8-12H2,1H3,(H,18,24)

InChI Key

PQIWTXFABNFTPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)N1CCN(CC1)C2=CC=C(C3=NON=C23)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of Benzoxadiazole Precursor

The nitro group is introduced using nitric acid under controlled conditions:

  • Reagents : Concentrated HNO₃ (nitric acid) and H₂SO₄ (sulfuric acid) as catalysts.
  • Conditions : 0–5°C, followed by heating to reflux.
  • Mechanism : Electrophilic aromatic substitution at the 7-position of the benzoxadiazole ring.

Example Reaction :
$$
\text{Benzoxadiazole} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4} \text{7-Nitrobenzoxadiazole}
$$

Cyclization to Form Benzoxadiazole

Benzoxadiazole derivatives are often synthesized from diazonium salts and oxadiazole precursors:

  • Reagents : Diazonium salts (e.g., 4-chloro-7-nitrobenzofurazan) and sodium azide.
  • Conditions : Aqueous or organic solvents (e.g., ethanol) under inert atmosphere.

Key Data :

Step Reagents/Conditions Yield Reference
Nitration HNO₃, H₂SO₄, 0–5°C → Reflux 65–75%
Cyclization Diazonium salt + NaNO₂/HCl, 0–5°C 70–85%

Piperazine-Carboxamide Backbone Construction

The piperazine-carboxamide core is synthesized through alkylation and carboxamide coupling.

Alkylation of Piperazine

Hexyl bromide or hexyl chloride is used to introduce the hexyl group:

  • Reagents : Hexyl bromide, K₂CO₃ (base), DMF solvent.
  • Conditions : Room temperature to 60°C, 12–24 hours.

Reaction Scheme :
$$
\text{Piperazine} + \text{Hexyl-Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{N-Hexylpiperazine}
$$

Carboxamide Formation

The carboxamide group is introduced via coupling reactions:

  • Reagents : Piperazine-1-carboxylic acid, EDC/HOBt (coupling agents), hexylamine.
  • Conditions : Dichloromethane (DCM), 0°C to room temperature, 12 hours.

Key Data :

Step Reagents/Conditions Yield Reference
Alkylation Hexyl-Br, K₂CO₃, DMF, 60°C 80–90%
Carboxamide Coupling EDC/HOBt, DCM, 0°C → RT 75–85%

Cross-Coupling of Benzoxadiazole and Piperazine Moieties

The final step involves linking the benzoxadiazole intermediate to the piperazine-carboxamide backbone.

Nucleophilic Aromatic Substitution (NAS)

The nitro group on benzoxadiazole is replaced by the piperazine-carboxamide moiety:

  • Reagents : N-Hexylpiperazine-1-carboxamide, Pd catalyst (e.g., Pd(OAc)₂), ligand (e.g., PPh₃).
  • Conditions : DMF, 100–120°C, inert atmosphere.

Reaction Scheme :
$$
\text{7-Nitrobenzoxadiazole} + \text{N-Hexylpiperazine-carboxamide} \xrightarrow{\text{Pd catalyst}} \text{Target Compound}
$$

Alternative Methods

  • DABCO-Mediated C–N Bond Cleavage : Use of 1,4-diazabicyclo[2.2.2]octane (DABCO) to generate electrophilic intermediates for nucleophilic attack.
  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling of aryl halides with amines.

Key Data :

Method Reagents/Conditions Yield Reference
NAS Pd(OAc)₂, PPh₃, DMF, 120°C 60–70%
DABCO DABCO, alkyl halide, THF, 0°C → RT 50–60%

Optimization and Challenges

Solvent Selection

  • Polar Aprotic Solvents : DMF or DMSO enhance reaction rates in coupling steps.
  • Inert Atmosphere : Critical for palladium-catalyzed reactions to prevent oxidation.

Yield Optimization

  • Catalyst Loading : Higher Pd catalyst concentrations (5–10 mol%) improve cross-coupling efficiency.
  • Temperature Control : Strict temperature management during nitration prevents over-nitration.

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The benzoxadiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzoxadiazole ring.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through a multi-step process that typically involves the condensation of piperazine derivatives with 7-nitro-2,1,3-benzoxadiazole. The resulting product possesses a unique structure that contributes to its biological activities. The molecular formula is C16H22N4O3C_{16}H_{22}N_{4}O_{3} with a molecular weight of approximately 318.38 g/mol.

Biological Activities

1. Anticancer Properties:
Research indicates that derivatives of benzoxadiazole, including N-Hexyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide, exhibit significant anticancer activity. They have been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation .

2. Antimicrobial Activity:
The compound has demonstrated antimicrobial properties against a range of pathogens. Studies suggest that it disrupts bacterial cell membranes and inhibits essential metabolic pathways, making it a potential candidate for developing new antibiotics .

3. Fluorescent Probes:
Due to its fluorescent properties, this compound is utilized as a fluorescent probe in biological imaging. The compound exhibits high sensitivity to zinc ions, allowing for the detection of Zn²⁺ concentrations in biological samples .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against breast cancer cells. The results indicated that the compound significantly reduced cell viability at micromolar concentrations and induced apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Activity

Another research effort explored the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of conventional antibiotics .

Mechanism of Action

The mechanism of action of N-Hexyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and benzoxadiazole ring play crucial roles in these interactions, often involving electron transfer or hydrogen bonding. The compound can induce conformational changes in the target molecules, leading to altered biological activity or signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related compounds reveals key differences in substituents, fluorescence efficiency, and biological applications:

Compound Structure Key Features Applications Reference
N-Hexyl-4-(7-nitro-2,1,3-benzoxadiazol-4-yl)piperazine-1-carboxamide Piperazine-NBD with hexyl carboxamide High lipophilicity; fluorescence at ~530 nm (excitation ~460 nm) Protein interaction studies, cellular imaging
C6-NBD Ceramide Ceramide with NBD-linked C6 acyl chain Fluorescent lipid derivative; shorter chain (C6) Lipid trafficking, Golgi apparatus studies
C12-NBD Ceramide Ceramide with NBD-linked C12 acyl chain Longer acyl chain (C12) enhances membrane integration Lipid metabolism, endoplasmic reticulum dynamics
2-NBDG NBD-conjugated 2-deoxyglucose Fluorescent glucose analog; polar due to glucose moiety Glucose uptake assays, metabolic studies
NBD-PA/NBD-PC NBD-labeled phospholipids (e.g., phosphatidic acid, phosphatidylcholine) Amphiphilic; integrates into lipid bilayers Membrane dynamics, vesicle fusion assays
N-(7-Nitrobenzoxadiazol-4-yl)demethyltamoxifen NBD linked to tamoxifen derivative Combines fluorescence with estrogen receptor targeting Receptor localization, cancer cell studies

Physicochemical Properties

  • Lipophilicity : The hexyl chain in the target compound increases hydrophobicity compared to polar derivatives like 2-NBDG or NBD-acetic acid (C₈H₆N₄O₅) . This enhances its compatibility with lipid-rich environments.
  • Fluorescence : The nitro group on the benzoxadiazole ring is critical for fluorescence. Modifications in substituents (e.g., acyl chain length in ceramides) alter quantum yield and emission wavelengths .
  • Solubility : Piperazine derivatives generally exhibit moderate water solubility, whereas lipid-conjugated NBDs (e.g., C6-NBD ceramide) require organic solvents for dispersion .

Research Findings and Key Insights

  • Fluorescence Efficiency : The NBD group’s quantum yield is influenced by adjacent substituents. For example, NBD-phospholipids exhibit environment-sensitive fluorescence, while the target compound’s piperazine ring may stabilize the excited state .
  • Cellular Uptake : The hexyl chain enhances permeability compared to shorter-chain NBD derivatives, as seen in C6-NBD vs. C12-NBD ceramide studies .
  • Protein Interactions : Piperazine-containing compounds (e.g., A1–A6) demonstrate hydrogen bonding with residues like Ile360 and Asp381, suggesting the target compound may similarly interact with enzyme active sites .

Biological Activity

N-Hexyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide (often referred to as NBDHEX) is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant pharmacological properties.

  • IUPAC Name : N-{6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexyl}-2-(2-phenyl-1H-indol-3-yl)acetamide
  • Molecular Formula : C28H28N6O4
  • Molecular Weight : 512.57 g/mol
  • CAS Number : 336111-14-9

NBDHEX acts primarily as an inhibitor of glutathione transferase P1-1 (GSTP1-1), a key enzyme involved in the detoxification processes within cells. The inhibition of GSTP1-1 leads to the activation of c-Jun N-terminal Kinase (JNK), which is critical for inducing apoptosis in cancer cells. This mechanism has been extensively studied in melanoma cell lines.

In Vitro Studies

NBDHEX has demonstrated significant cytotoxicity against human melanoma cell lines Me501 and A375:

  • IC50 Values :
    • Me501: 1.2 µM
    • A375: 2.0 µM
      These values indicate that NBDHEX is over 100 times more effective than temozolomide, a standard chemotherapeutic agent used for melanoma treatment .

In Vivo Studies

In animal models, NBDHEX showed promising results:

  • Tumor Inhibition :
    • Me501 model: 70% tumor inhibition
    • A375 model: 63% tumor inhibition
      These findings suggest that NBDHEX not only activates the JNK pathway but also effectively reduces tumor growth in vivo .

Comparative Biological Activity

The following table summarizes the biological activity of NBDHEX compared to other related compounds:

CompoundTarget EnzymeIC50 (µM)Tumor Inhibition (%)Reference
NBDHEXGSTP1-11.2 (Me501)70
TemozolomideVarious>100Not specified
Other derivativesGSTP1-1VariesVaries

Case Study 1: Melanoma Treatment

A study assessing the effects of NBDHEX on melanoma cells revealed that:

  • Apoptosis Induction : Apoptosis was observed within 3 hours in Me501 cells.
  • Cell Cycle Arrest : A375 cells exhibited G2/M phase arrest prior to apoptosis, indicating a complex mechanism involving cell cycle regulation .

Case Study 2: Selective Inhibition Studies

Further research on derivatives of NBDHEX indicated that modifications can enhance selectivity and efficacy against GSTP1-1:

  • Derivative Analysis : Compound 4n showed improved water solubility and greater anticancer activity compared to the parent molecule, suggesting avenues for drug development focused on enhancing therapeutic efficacy .

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